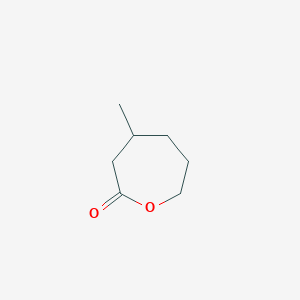
2-Oxepanone, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a member of the oxepanone family, characterized by a seven-membered lactone ring. It is a colorless liquid with a sweet odor and is primarily derived from biomass or renewable sources such as lignocellulose, carbohydrates, and sugars.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-methyloxepan-2-one can be synthesized through various methods. One common method involves the catalytic conversion of cellulose to gamma-valerolactone using different catalytic systems. Another method is the Baeyer-Villiger oxidation of 4-methylcyclohexanone using m-chloroperbenzoic acid (m-CPBA) and trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) at 0°C . The reaction mixture is then allowed to reach room temperature and react for 24 hours .
Industrial Production Methods
Industrial production of 4-methyloxepan-2-one often involves the use of multi-walled carbon nanotubes supported Keggin-type tungstosilicic acid as a catalyst for the Baeyer-Villiger oxidation of cyclic ketones . This method is efficient and allows for high conversion rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyloxepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The Baeyer-Villiger oxidation using m-CPBA and TFA in CH2Cl2.
Reduction: Low-temperature reduction with diisobutylaluminum hydride in methylene chloride.
Substitution: Various substitution reactions can occur depending on the reagents and conditions used.
Major Products Formed
Applications De Recherche Scientifique
4-methyloxepan-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-methyloxepan-2-one involves its interaction with various molecular targets and pathways. As a cyclic ester, it can undergo hydrolysis to form gamma-hydroxyvaleric acid, which can further participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-methyloxepan-2-one can be compared with other similar compounds such as:
7-isopropyl-4-methyloxepan-2-one: An ε-lactone that is substituted at positions 4 and 7 by methyl and isopropyl groups, respectively.
5-methyloxepan-2-one: Another oxepanone derivative synthesized from 4-methylcyclohexanone.
Propriétés
Numéro CAS |
2549-60-2 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
4-methyloxepan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6-3-2-4-9-7(8)5-6/h6H,2-5H2,1H3 |
Clé InChI |
CHXLFXLPKLZALY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCOC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


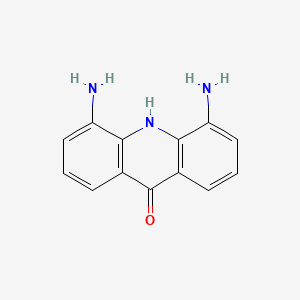
![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
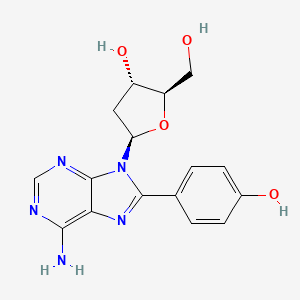
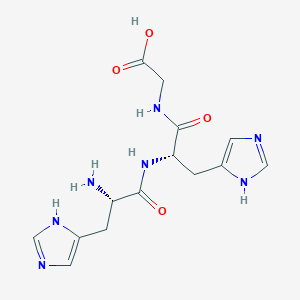
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12935496.png)

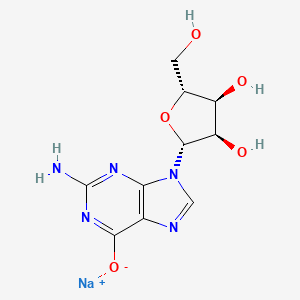
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B12935512.png)
![2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12935521.png)
![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935529.png)


![tert-Butyl 3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12935547.png)

